3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone substituted with a dimethylamino group at the C3 position and a 4-methyl-3-nitrophenyl group at the C1 position. The dimethylamino group acts as an electron donor, while the nitro and methyl substituents on the aryl ring modulate electronic and steric properties.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)6-7-13(2)3/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWJAMPSPWIQJA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CN(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with dimethylamine and acetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted enones.
Scientific Research Applications
3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone derivatives with variations in substituents on the aryl rings or the propenone backbone exhibit distinct physicochemical and electronic properties. Below is a detailed comparison:
Substituent Effects on the Aryl Ring
4-Nitrophenyl vs. 4-Methyl-3-nitrophenyl
- Electronic Properties: The nitro group at the para position enhances electron-withdrawing effects, which may lower the HOMO-LUMO gap compared to the target compound’s meta-nitro substituent .
3-Nitrophenyl Derivatives
- Compound: (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp. 2, ) Key Differences: The target compound’s 4-methyl group introduces steric effects that could influence crystal packing and solubility. Optical Properties: Theoretical studies show that para-substituted dimethylamino groups enhance intramolecular charge transfer (ICT), leading to higher polarizability and hyperpolarizability (β) values. The meta-nitro group in the target compound may alter ICT directionality .
Halogen-Substituted Derivatives
- Compound: (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one () Key Differences: Bromine’s heavy atom effect increases molecular polarizability, resulting in higher NLO activity (β = 1.5×10⁻²⁸ esu) compared to the target compound. However, the nitro group in the target compound may offer stronger electron-withdrawing capacity, balancing NLO performance .
Substituent Effects on the Propenone Backbone
Thiophene and Furan Rings
- Compound: (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one () Key Differences: Replacement of the aryl ring with a thiophene heterocycle introduces sulfur’s electronegativity, altering absorption spectra. Thiophene derivatives often exhibit red-shifted UV-Vis absorption due to enhanced conjugation .
Anthracene-π-Extended Systems
- Compound: (E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1, ) Key Differences: The extended π-system in AN-1 significantly enhances nonlinear absorption coefficients (e.g., two-photon absorption) compared to the target compound, making it superior for optical limiting applications .
Data Table: Key Properties of Selected Chalcone Derivatives
Biological Activity
3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one, also referred to as 3-Dimethylamino-1-(4-nitrophenyl)-propenone, is an organic compound with the molecular formula C11H12N2O3 and a CAS number of 68760-11-2. This compound has garnered attention due to its significant biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research.
Chemical Structure and Properties
The compound features a propenone structure characterized by a conjugated double bond system, enhancing its reactivity. The dimethylamino group increases nucleophilicity, while the nitrophenyl group introduces notable electron-withdrawing properties. These structural characteristics are crucial for its biological interactions.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. It is believed to interact with enzymes and receptors involved in pain pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: Comparison of COX Inhibition
| Compound Name | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.93 | 65.47 |
| Compound 3 | 1.16 | 64.66 |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents targeting COX enzymes .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Similar compounds have shown promising results in inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing significant cell death at low concentrations:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 1.59 ± 0.11 |
| A549 | 0.81 ± 0.08 |
These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Antimicrobial Properties
Preliminary studies have also explored the antimicrobial activity of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in antimicrobial therapies .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate enzyme activity and receptor interactions involved in inflammatory and cancer pathways.
Q & A
Q. What are the standard synthetic routes for 3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one, and how are reaction conditions optimized for yield?
The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-methyl-3-nitroacetophenone) reacts with dimethylaminoacetophenone derivatives in the presence of a base (e.g., aqueous NaOH) and ethanol as a solvent. Optimization involves controlling stoichiometry, reaction time (24–48 hours), and temperature (room temperature to reflux). For example, yields exceeding 70% are achieved using dimethylformamide-dimethylacetal (DMF-DMA) as a catalyst in xylene under reflux . Post-synthesis purification involves recrystallization from ethanol or column chromatography.
Q. Which spectroscopic techniques are employed for structural characterization, and what key spectral data are observed?
- 1H NMR : The enone system shows characteristic doublets for α,β-unsaturated protons (δ 6.5–8.0 ppm, J = 15–16 Hz). The dimethylamino group appears as a singlet (δ 2.8–3.2 ppm).
- 13C NMR : Carbonyl resonances appear at δ 185–190 ppm, with conjugated carbons at δ 120–140 ppm.
- IR : Strong C=O stretching (1650–1680 cm⁻¹) and NO₂ symmetric/asymmetric stretches (1340–1520 cm⁻¹).
- HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z 299.12) .
Advanced Research Questions
Q. How do crystallographic studies resolve molecular conformation and intermolecular interactions in this compound?
Single-crystal X-ray diffraction (SCXRD) reveals a planar enone system with dihedral angles between aromatic rings ranging from 7.14° to 56.26°, depending on substituent steric effects. Hydrogen bonding between the nitro group and adjacent dimethylamino protons (C–H⋯O, 2.5–3.0 Å) stabilizes the crystal lattice. SHELXL refinement (using SHELX software) is critical for modeling disorder in nitro or methyl groups .
Q. What computational methods are used to predict electronic properties, and how do they compare with experimental data?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, which correlate with UV-Vis absorption maxima (λmax ≈ 350–400 nm) and fluorescence quenching in polar solvents. Discrepancies arise in non-planar conformers due to solvent effects not fully modeled in simulations .
Q. How can contradictions between theoretical and experimental data in structural or electronic analyses be resolved?
Discrepancies in dihedral angles (DFT vs. SCXRD) are addressed by incorporating solvent effects via Polarizable Continuum Models (PCM) in computational studies. For spectral mismatches (e.g., NMR chemical shifts), empirical scaling factors or hybrid functionals (e.g., CAM-B3LYP) improve accuracy .
Q. What strategies are used to evaluate the compound’s biological activity, and how do substituents modulate efficacy?
- MAO Inhibition : Reversible, non-selective inhibition of monoamine oxidase (MAO-A/B) is assessed via fluorometric assays (IC₅₀ ≈ 10–50 µM). Electron-withdrawing groups (e.g., nitro) enhance binding to flavin adenine dinucleotide (FAD) cofactors .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2) show IC₅₀ values < 20 µM. The dimethylamino group improves cellular uptake, while nitro substituents increase intercalation with DNA .
Q. How do electrochemical methods enable selective C(sp³)-H functionalization of this compound?
Electrochemical oxidation in acetonitrile/water mixtures selectively activates the C3 position, forming chromone derivatives. Controlled potential (1.2–1.5 V) and platinum electrodes minimize side reactions. Yields exceed 65% with high regioselectivity (monitored via cyclic voltammetry) .
Methodological Notes
- Synthesis : Prioritize DMF-DMA catalysis for higher yields .
- Crystallography : Use SHELXL for refining disordered moieties .
- DFT : Include solvent models (PCM) to match experimental UV-Vis data .
- Biological Assays : Pair fluorometric MAO assays with molecular docking (AutoDock Vina) to validate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
